![molecular formula C17H14ClN3O3 B6358249 2-(2-CHLOROPHENOXY)-N'-[(3E)-1-METHYL-2-OXOINDOL-3-YLIDENE]ACETOHYDRAZIDE CAS No. 331656-75-8](/img/structure/B6358249.png)
2-(2-CHLOROPHENOXY)-N'-[(3E)-1-METHYL-2-OXOINDOL-3-YLIDENE]ACETOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-CHLOROPHENOXY)-N’-[(3E)-1-METHYL-2-OXOINDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENOXY)-N’-[(3E)-1-METHYL-2-OXOINDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 2-chlorophenol with chloroacetic acid to form 2-chlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-chlorophenoxyacetohydrazide. The final step involves the condensation of 2-chlorophenoxyacetohydrazide with 1-methyl-2-oxoindole-3-carbaldehyde under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-CHLOROPHENOXY)-N’-[(3E)-1-METHYL-2-OXOINDOL-3-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced hydrazides and alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(2-CHLOROPHENOXY)-N’-[(3E)-1-METHYL-2-OXOINDOL-3-YLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of 2-(2-CHLOROPHENOXY)-N’-[(3E)-1-METHYL-2-OXOINDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
3’-CHLORO-2-(2-CHLOROPHENOXY)-2’-METHYLACETANILIDE: Shares the chlorophenoxy group but differs in the acetanilide moiety.
2-[(2-CHLOROPHENOXY)METHYL]OXIRANE: Contains the chlorophenoxy group but has an oxirane ring instead of the indole moiety.
Uniqueness
2-(2-CHLOROPHENOXY)-N’-[(3E)-1-METHYL-2-OXOINDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of the chlorophenoxy and indole groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-21-13-8-4-2-6-11(13)16(17(21)23)20-19-15(22)10-24-14-9-5-3-7-12(14)18/h2-9,23H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQXBUGSULYUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)
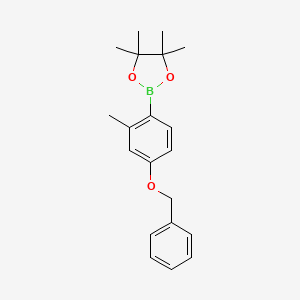
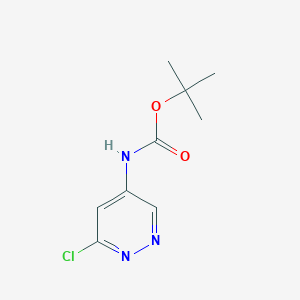
![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)
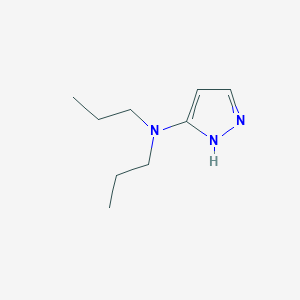

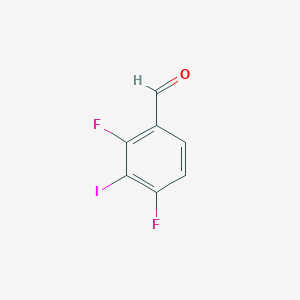
![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)
![4-chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6358232.png)
![7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6358234.png)
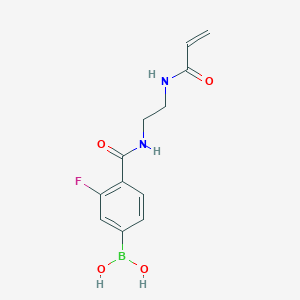
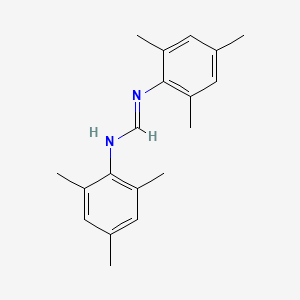
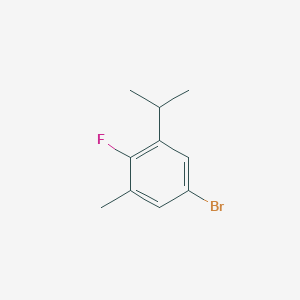
![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)
